molecular formula C19H22ClNO2 B1454163 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride CAS No. 1189689-68-6

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

Cat. No. B1454163
CAS RN: 1189689-68-6
M. Wt: 331.8 g/mol
InChI Key: ZSWWOYZNKYLTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride (1-BPCA HCl) is a hydrochloride salt of 1-benzhydrylpiperidine-4-carboxylic acid (1-BPCA), an organic compound belonging to the piperidine family of compounds. It is a white, crystalline solid with a melting point of 215-217°C and a molecular weight of 207.7 g/mol. 1-BPCA HCl is primarily used in research laboratories for the synthesis of various organic compounds, as well as for various biochemical and physiological studies.

Scientific Research Applications

Proteomics Research

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride: is utilized in proteomics research as a biochemical tool . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes. This compound can be used to modify proteins or peptides to study their structure, function, and interactions. Its role in proteomics is significant due to its ability to react with amino groups in proteins, thus enabling the labeling or derivatization of these biomolecules for analytical purposes.

Pharmaceutical Research

In pharmaceutical research, 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride serves as a building block for the synthesis of potential therapeutic agents . It can be incorporated into larger molecules to explore its pharmacological effects. The compound’s structural features make it a valuable precursor in the design of novel drugs, particularly in the development of central nervous system (CNS) agents due to the piperidine moiety, which is a common feature in CNS-active drugs.

Chemical Synthesis

This compound plays a role in chemical synthesis as an intermediate for the preparation of more complex organic molecules . Its carboxylic acid group can undergo various reactions, such as amide formation, esterification, and coupling reactions, making it versatile for multi-step synthetic routes. It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals.

Analytical Chemistry

In analytical chemistry, 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride can be used as a standard or reagent . Its well-defined structure and properties allow it to serve as a reference compound in chromatographic analysis and quantitative measurements. It can also be employed in the development of new analytical methods for the detection and quantification of similar compounds.

properties

IUPAC Name

1-benzhydrylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c21-19(22)17-11-13-20(14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWWOYZNKYLTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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